molecular formula C33H16F6N2O10 B12519499 N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)

N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)

Cat. No.: B12519499
M. Wt: 714.5 g/mol
InChI Key: VRNANLXIOWATTJ-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Properties

Molecular Formula

C33H16F6N2O10

Molecular Weight

714.5 g/mol

IUPAC Name

N-[5-[2-[3-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]-1,3-dioxo-2-benzofuran-5-carboxamide

InChI

InChI=1S/C33H16F6N2O10/c34-32(35,36)31(33(37,38)39,15-3-7-23(42)21(11-15)40-25(44)13-1-5-17-19(9-13)29(48)50-27(17)46)16-4-8-24(43)22(12-16)41-26(45)14-2-6-18-20(10-14)30(49)51-28(18)47/h1-12,42-43H,(H,40,44)(H,41,45)

InChI Key

VRNANLXIOWATTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(C4=CC(=C(C=C4)O)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)O)C(=O)OC2=O

Origin of Product

United States

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